molecular formula C7H4Cl2O3 B146607 3,5-Dichlorosalicylic acid CAS No. 320-72-9

3,5-Dichlorosalicylic acid

Cat. No. B146607
Key on ui cas rn: 320-72-9
M. Wt: 207.01 g/mol
InChI Key: CNJGWCQEGROXEE-UHFFFAOYSA-N
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Patent
US07528170B2

Procedure details

Prepared from 3,5-dichloro-2-hydroxybenzoic acid and ethylamine using the method of preparation 57 to give the title compound as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([OH:7])=O.[CH2:13]([NH2:15])[CH3:14]>>[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([NH:15][CH2:13][CH3:14])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=C(C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the method of preparation 57

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)NCC)C=C(C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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